1H-Benzotriazole-4-sulfonic acid

Catalog No.
S3310317
CAS No.
26725-50-8
M.F
C6H5N3O3S
M. Wt
199.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Benzotriazole-4-sulfonic acid

CAS Number

26725-50-8

Product Name

1H-Benzotriazole-4-sulfonic acid

IUPAC Name

2H-benzotriazole-4-sulfonic acid

Molecular Formula

C6H5N3O3S

Molecular Weight

199.19 g/mol

InChI

InChI=1S/C6H5N3O3S/c10-13(11,12)5-3-1-2-4-6(5)8-9-7-4/h1-3H,(H,7,8,9)(H,10,11,12)

InChI Key

WVKWKEWFTVEVCF-UHFFFAOYSA-N

SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC2=NNN=C2C(=C1)S(=O)(=O)O

Precursor for 4-Hydroxybenzotriazole

BT4SA serves as a precursor for the synthesis of 4-hydroxybenzotriazole (4-HOBT) through hydrolysis using strong alkalis like sodium hydroxide (NaOH) []. 4-HOBT is a valuable coupling reagent in organic synthesis, particularly in peptide bond formation and click chemistry [].

Synthesis of Metal Complexes

BT4SA acts as a ligand in the formation of various metal complexes. For instance, it reacts with 1,10-phenanthroline ligand to synthesize copper benzotriazolesulfonate phenanthroline supramolecular complex []. These complexes hold potential applications in photocatalysis, sensors, and materials science [].

Corrosion Inhibition

BT4SA exhibits corrosion inhibiting properties. Studies have shown its effectiveness in preventing the corrosion of metals like cerium during the preparation of polystyrene nanosphere-templated cerium molybdate nanocontainers []. This demonstrates its potential application in various industries dealing with metal corrosion protection.

1H-Benzotriazole-4-sulfonic acid is an aromatic sulfonic acid with the molecular formula C₆H₅N₃O₃S and a molecular weight of approximately 199.19 g/mol. It features a benzotriazole ring, which is known for its stability and ability to form complexes with metals. The compound is characterized by a sulfonic acid group (-SO₃H) that enhances its solubility in water and makes it useful in various chemical applications .

  • Hydrolysis: This compound can be hydrolyzed using strong alkalis to produce 4-hydroxy-benzotriazole, which is an important intermediate in organic synthesis .
  • Metal Complex Formation: It acts as a ligand to form complexes with transition metals, particularly copper, which can be utilized in catalysis and corrosion inhibition .
  • Electrophilic Substitution: The benzotriazole moiety can undergo electrophilic substitution reactions due to the electron-rich nature of the nitrogen atoms in the ring.

The biological activity of 1H-Benzotriazole-4-sulfonic acid has been explored in various studies. It exhibits properties such as:

  • Antimicrobial Activity: Some derivatives of benzotriazole compounds have shown potential antimicrobial effects against various pathogens.
  • Corrosion Inhibition: The compound has been used to prevent corrosion in metal surfaces, particularly in aqueous environments, which indirectly supports biological systems by maintaining the integrity of equipment used in biological research .

Several methods exist for synthesizing 1H-Benzotriazole-4-sulfonic acid:

  • Sulfonation of Benzotriazole: Benzotriazole can be treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group.
  • Hydrolysis of Precursors: Starting from suitable precursors like benzotriazole derivatives, hydrolysis can yield 1H-Benzotriazole-4-sulfonic acid under controlled conditions .

1H-Benzotriazole-4-sulfonic acid finds applications across various domains:

  • Corrosion Inhibitor: It is widely used in metalworking fluids and formulations to prevent corrosion on metal surfaces.
  • Ligand in Coordination Chemistry: The compound serves as a ligand for metal ions in coordination chemistry, facilitating the formation of stable metal complexes.
  • Precursor for Synthesis: It acts as a precursor for synthesizing other benzotriazole derivatives that are useful in pharmaceuticals and agrochemicals .

Research on interaction studies involving 1H-Benzotriazole-4-sulfonic acid primarily focuses on its interactions with metal ions. These studies reveal:

  • Stability Constants: The formation of stable complexes with copper ions has been quantified through stability constant measurements.
  • Mechanistic Insights: Investigations into the mechanism of corrosion inhibition highlight how the compound interacts with metal surfaces to form protective layers that prevent oxidation .

Several compounds share structural similarities with 1H-Benzotriazole-4-sulfonic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeKey Features
BenzotriazoleAromatic heterocycleKnown for its ability to stabilize free radicals.
4-HydroxybenzotriazoleHydroxylated derivativeExhibits enhanced solubility and reactivity.
BenzothiazoleHeterocyclic compoundUsed primarily as an antibacterial agent.
BenzimidazoleHeterocyclic compoundKnown for its pharmaceutical applications.

1H-Benzotriazole-4-sulfonic acid stands out due to its sulfonic acid group, which enhances solubility and reactivity compared to other benzotriazole derivatives. Its applications as a corrosion inhibitor and ligand further distinguish it from similar compounds.

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1H-Benzotriazole-7-sulfonic acid

Dates

Modify: 2023-08-19

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